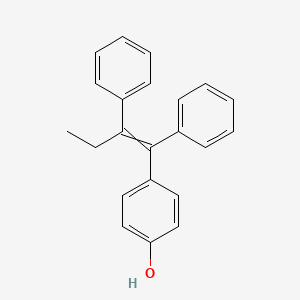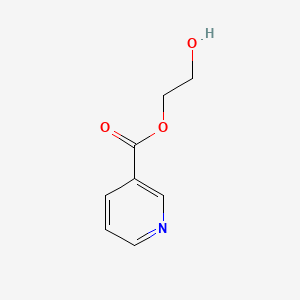
4-(1,2-Diphénylbut-1-ényl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene is an organic compound with the molecular formula C22H20O. It is known for its unique structure, which includes a phenol group attached to a butenyl chain with two phenyl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene typically involves the reaction of 4-hydroxybenzaldehyde with 1,2-diphenylbut-1-ene under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bond in the butenyl chain can be reduced to form saturated compounds.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Saturated phenylbutane derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Mécanisme D'action
The mechanism of action of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation
Comparaison Avec Des Composés Similaires
(EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene can be compared with other similar compounds, such as:
4-(1,2-Diphenyl-1-butenyl)phenol: Similar structure but different stereochemistry.
4-(4-Chloro-1,2-diphenylbut-1-enyl)phenol: Contains a chloro substituent, which alters its chemical properties.
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]acetic acid: Contains an acetic acid group, which changes its reactivity and applications .
The uniqueness of (EZ)-1-(4-Hydroxyphenyl)-1,2-diphenylbut-1-ene lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
68684-63-9 |
|---|---|
Formule moléculaire |
C22H20O |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
4-[(E)-1,2-diphenylbut-1-enyl]phenol |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21+ |
Clé InChI |
YJVFSITVRZYTHO-QURGRASLSA-N |
SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
SMILES isomérique |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
SMILES canonique |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Synonymes |
1,2-diphenyl-1-(4-hydroxyphenyl)but-1-ene 1-(4-hydroxyphenyl)-1,2-diphenyl-1-butene 1-(4-hydroxyphenyl)-1,2-diphenylbut-1-ene 1-HPDPB tamoxifen metabolite E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















